[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
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Overview
Description
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and a fluorophenoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in the synthesis include fluorophenol, methyl iodide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, ensures consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Researchers are exploring its efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
What sets [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-25-7-6-22-19(25)13-26-8-10-27(11-9-26)20(28)17-12-15(23-24-17)14-29-18-5-3-2-4-16(18)21/h2-7,12H,8-11,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRKIARSDOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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